![molecular formula C23H17N3O4 B11519675 6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide CAS No. 325803-83-6](/img/structure/B11519675.png)
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with aniline derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azo group, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: A simpler analog with similar core structure but lacking the azo and amide groups.
2-oxo-2H-chromene-3-carboxamide derivatives: Compounds with variations in the substituents on the chromene ring.
Uniqueness
6-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-Methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Its unique structural features, including a methoxy group, an oxo group, and a diazenyl group, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C_{20}H_{18}N_{4}O_{3}, with a molecular weight of approximately 407.51 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic addition due to the oxo group and potential reduction of the diazenyl moiety to form amines. These properties are crucial for its biological interactions and therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A study by Desai et al. demonstrated that chromene derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is essential for reducing side effects in cancer therapies.
Antimicrobial Activity
The antimicrobial activity of chromene derivatives has also been explored. In vitro assays revealed that certain chromene compounds possess antibacterial and antifungal properties. For example, derivatives with similar structural motifs were tested against pathogenic bacteria and fungi, showing promising results in inhibiting microbial growth . The presence of the diazenyl group may enhance these antimicrobial effects by interacting with microbial enzymes.
The mechanism of action for this compound involves its interaction with specific biological targets. Molecular docking studies indicate that this compound may bind to key enzymes or receptors involved in cancer progression and inflammation pathways. Such interactions can modulate biochemical pathways, leading to apoptosis in cancer cells or inhibition of inflammatory responses.
Case Studies
- Anticancer Screening : A study conducted on various chromene derivatives demonstrated that those with methoxy and diazenyl substitutions exhibited enhanced anticancer activity against breast and colon cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating their potential as lead compounds in drug development .
- Antimicrobial Evaluation : In a recent screening of synthesized chromene derivatives, compounds similar to this compound showed effective inhibition against Gram-positive bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methoxy-2-oxo-N-{4-(E-phenyldiazenyl)phenyl}-2H-chromene-3-carboxamide | Methoxy, diazenyl, carboxamide | Anticancer, antimicrobial |
8-Allyl-2-oxo-N-{4-[E-phenyldiazenyl]}phenyl-2H-chromene-3-carboxamide | Allyl substituent | Moderate anticancer activity |
2-Oxo-N-(phenyl)-2H-chromene-3-carboxamide | Basic chromene structure | Limited biological activity |
This table illustrates that the combination of functional groups in this compound may confer distinct biological properties compared to its analogs.
Properties
CAS No. |
325803-83-6 |
---|---|
Molecular Formula |
C23H17N3O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-methoxy-2-oxo-N-(4-phenyldiazenylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H17N3O4/c1-29-19-11-12-21-15(13-19)14-20(23(28)30-21)22(27)24-16-7-9-18(10-8-16)26-25-17-5-3-2-4-6-17/h2-14H,1H3,(H,24,27) |
InChI Key |
UMRLNAMTYHKLJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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